molecular formula C28H48O B576811 (5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14111-74-1

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

Cat. No.: B576811
CAS No.: 14111-74-1
M. Wt: 400.691
InChI Key: GCXDXWNLFWCKND-AZLGSVMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the dimethylheptan-2-yl side chain. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Chiral Synthesis: Introduction of chiral centers using enantioselective catalysts.

    Functional Group Transformations: Addition of functional groups such as methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure.

    Steroids: Includes compounds like testosterone and estradiol, which have similar ring systems and biological activities.

Uniqueness

This compound is unique due to its specific side chain and the arrangement of its chiral centers, which confer distinct chemical and biological properties

Properties

CAS No.

14111-74-1

Molecular Formula

C28H48O

Molecular Weight

400.691

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C28H48O/c1-18(2)19(3)10-11-20(4)24-17-25(29)26-22-13-12-21-9-7-8-15-27(21,5)23(22)14-16-28(24,26)6/h18-24,26H,7-17H2,1-6H3/t19-,20+,21+,22+,23-,24+,26+,27-,28+/m0/s1

InChI Key

GCXDXWNLFWCKND-AZLGSVMJSA-N

SMILES

CC(C)C(C)CCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

5α-Ergostan-15-one

Origin of Product

United States

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